molecular formula C17H14N2S B12956607 2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B12956607
M. Wt: 278.4 g/mol
InChI Key: PRAINSWTJUJHAV-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

    Bisthiazole: Contains two thiazole rings and exhibits similar biological activities.

    Pyrrolo[2,1-b]thiazole: Another fused heterocyclic compound with a pyrrole and thiazole ring.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and potential as a lead compound in drug discovery .

Properties

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16/h1-9,12H,10-11H2

InChI Key

PRAINSWTJUJHAV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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